

Enavogliflozin's Mechanism of Action on SGLT2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By targeting SGLT2, **Enavogliflozin** effectively reduces the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[2][3] This mechanism of action is independent of insulin, providing a valuable therapeutic option for the management of type 2 diabetes mellitus.[4] This technical guide provides an in-depth overview of the core mechanism of action of **Enavogliflozin** on SGLT2, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

The primary therapeutic effect of **Enavogliflozin** is achieved through its competitive and reversible inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[5] SGLT2 is a high-capacity, low-affinity transporter that facilitates the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]

By binding to SGLT2, **Enavogliflozin** blocks the re-entry of glucose into the bloodstream, thereby promoting its excretion in the urine (glucosuria).[3] This process leads to a reduction in hyperglycemia, a hallmark of type 2 diabetes.[6] Clinical studies have demonstrated a dose-



dependent increase in urinary glucose excretion following the administration of **Enavogliflozin**. [1]

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of **Enavogliflozin** with SGLT2 and its physiological effects.

Table 1: In Vitro Inhibitory Potency and Selectivity

Parameter	Enavogliflozin	Comparator: Dapagliflozin	Comparator: Ipragliflozin
SGLT2 IC50 (nM)	0.8 ± 0.3[1][7]	1.6 ± 0.3[5]	8.9 ± 1.7[5]
SGLT1 IC50 (nM)	549.3 ± 139.6[1]	920.4[1]	-
Selectivity (SGLT1/SGLT2)	~687-fold[1]	~575-fold	-

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Pharmacodynamic Effects (Phase III Trial, 24 Weeks)

Parameter	Enavogliflozin (0.3 mg)	Placebo
Change in HbA1c (%)	-0.99 (placebo-adjusted)[5]	-
Change in Fasting Plasma Glucose (mg/dL)	-40.1 (placebo-adjusted)[5]	-
Change in Body Weight (kg)	-2.5 (placebo-adjusted)[5]	-

HbA1c (Glycated Hemoglobin) reflects average plasma glucose over an extended period.

Experimental Protocols



The following sections describe the general methodologies used to characterize the mechanism of action of SGLT2 inhibitors like **Enavogliflozin**.

In Vitro SGLT2 Inhibition Assay

This assay is designed to determine the inhibitory potency (IC50) of a compound against the SGLT2 transporter.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human SGLT2 protein are commonly used.[1]
- Substrate: A radiolabeled, non-metabolizable glucose analog, such as 14C-labeled alphamethyl-D-glucopyranoside ([14C]AMG), is used as the substrate for the SGLT2 transporter.
 [1]
- Procedure:
 - HEK293-hSGLT2 cells are seeded in multi-well plates and cultured to confluence.
 - The cells are washed with a sodium-containing buffer to ensure the sodium-dependent function of the SGLT2 transporter.
 - The cells are then incubated with varying concentrations of the test compound (e.g.,
 Enavogliflozin) for a predetermined period.
 - [14C]AMG is added to the wells, and the uptake is allowed to proceed for a specific time (e.g., 1.5 hours).[7]
 - The uptake is terminated by washing the cells with an ice-cold buffer to remove any extracellular radiolabel.
 - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentrationresponse data to a sigmoidal dose-response curve.



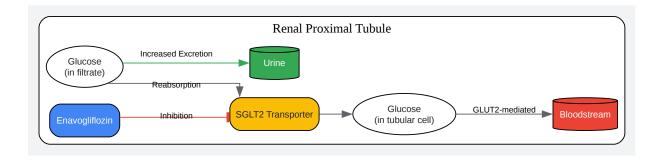
In Vivo Measurement of Urinary Glucose Excretion (UGE)

This in vivo experiment quantifies the pharmacodynamic effect of an SGLT2 inhibitor by measuring the amount of glucose excreted in the urine.

- Animal Models: Studies are typically conducted in rodent models, such as mice or rats.
- Procedure:
 - Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
 - A baseline 24-hour urine sample is often collected prior to drug administration.
 - The test compound (e.g., **Enavogliflozin**) is administered orally at various doses.
 - Urine is collected over a specified period (e.g., 24 hours) post-dosing.
 - The total volume of urine is measured.
- Glucose Quantification: The glucose concentration in the collected urine samples is determined using a validated analytical method, such as a glucose oxidase assay or highperformance liquid chromatography (HPLC).
- Data Analysis: The total amount of glucose excreted over the collection period is calculated by multiplying the urine volume by the glucose concentration. The results are often expressed as the total mass of glucose excreted or as a change from the baseline excretion.

Visualizations Signaling Pathway of SGLT2 Inhibition by Enavogliflozin



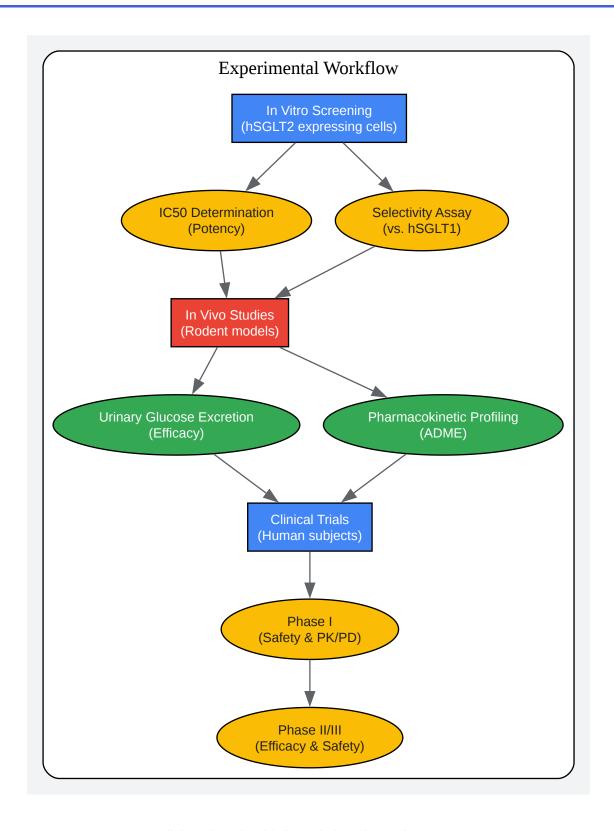


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Caption: Mechanism of SGLT2 inhibition by **Enavogliflozin** in the renal proximal tubule.

Experimental Workflow for SGLT2 Inhibitor Characterization





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Caption: A typical experimental workflow for the characterization of an SGLT2 inhibitor.



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